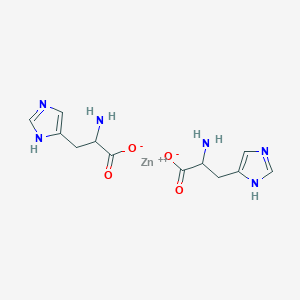
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc histidinate is a coordination compound formed by the complexation of zinc ions with the amino acid histidine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. Zinc is an essential trace element involved in numerous biological processes, while histidine is an amino acid known for its ability to chelate metal ions, making zinc histidinate a compound with unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc histidinate can be synthesized through various methods, including the wet chemical route. One common method involves mixing zinc salts, such as zinc sulfate or zinc chloride, with histidine in an aqueous solution. The reaction typically occurs at room temperature and neutral pH, resulting in the formation of zinc histidinate complexes. The reaction can be represented as follows:
Zn2++Histidine→Zinc Histidinate
Industrial Production Methods
In industrial settings, the production of zinc histidinate may involve more controlled and scalable processes. For example, the use of continuous flow reactors can ensure consistent quality and yield. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to remove impurities and obtain high-purity zinc histidinate.
Chemical Reactions Analysis
Types of Reactions
Zinc histidinate can undergo various chemical reactions, including:
Oxidation: Zinc histidinate can be oxidized under certain conditions, leading to the formation of zinc oxide and other oxidation products.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Zinc histidinate can undergo ligand substitution reactions, where the histidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution can be facilitated by using competing ligands such as imidazole or other amino acids.
Major Products Formed
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced forms of zinc histidinate or zinc metal.
Substitution: New zinc-ligand complexes with different properties.
Scientific Research Applications
Zinc histidinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Zinc histidinate is studied for its role in enzyme function and protein structure, as zinc is a crucial cofactor for many enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its antioxidant properties and its role in zinc supplementation for treating zinc deficiency.
Industry: Zinc histidinate is used in the formulation of dietary supplements and pharmaceuticals due to its bioavailability and stability.
Mechanism of Action
The mechanism of action of zinc histidinate involves its ability to chelate zinc ions, which can then participate in various biological processes. Zinc ions play a structural and catalytic role in many enzymes, and the presence of histidine enhances the stability and bioavailability of zinc. The molecular targets of zinc histidinate include zinc-dependent enzymes and proteins, where it can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Zinc gluconate
- Zinc sulfate
- Zinc acetate
Comparison
Zinc histidinate is unique compared to other zinc compounds due to the presence of histidine, which provides additional benefits such as enhanced bioavailability and antioxidant properties. Unlike zinc gluconate or zinc sulfate, zinc histidinate can directly interact with biological molecules through its histidine ligand, potentially leading to more targeted and effective therapeutic outcomes.
Properties
Molecular Formula |
C12H16N6O4Zn |
|---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2 |
InChI Key |
BRKFIPNBXFDCDM-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
Synonyms |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)
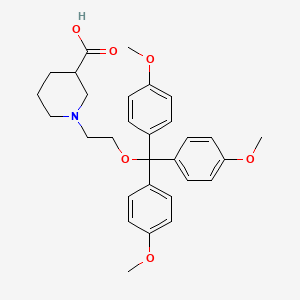
![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)


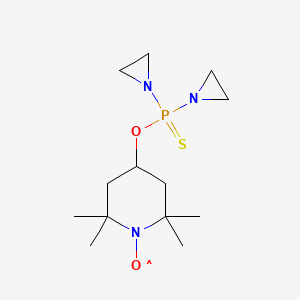
![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)
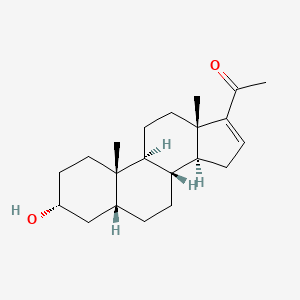
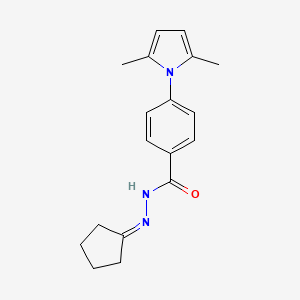
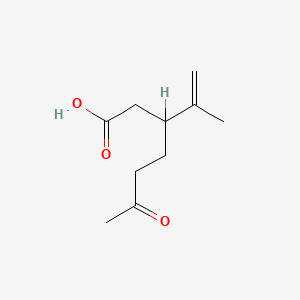
![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
